molecular formula C29H42Li3N6O17P3S B12394225 Biotin-11-UTP

Biotin-11-UTP

Cat. No.: B12394225
M. Wt: 892.6 g/mol
InChI Key: ZBJFRSKZQRNXSZ-MPAUVNFJSA-K
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Description

Biotin-11-uridine-5’-triphosphate is a biotin-labeled uridine triphosphate, where the number 11 indicates the number of atoms in the linker between biotin and uridine triphosphate. This compound is widely used in molecular biology for labeling RNA during in vitro transcription. The biotinylated RNA can be detected using various streptavidin-based methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-11-uridine-5’-triphosphate is synthesized by enzymatically incorporating biotin-11-uridine-5’-triphosphate into RNA using RNA polymerases such as T7, T3, and SP6. The reaction typically involves an optimized reaction buffer and RNA labeling polymerase mix. The biotin-11-uridine-5’-triphosphate is substituted for its natural counterpart uridine triphosphate in the reaction .

Industrial Production Methods: The industrial production of biotin-11-uridine-5’-triphosphate involves large-scale enzymatic synthesis using high-yield RNA labeling kits. These kits contain all necessary reagents, including RNA polymerase, reaction buffer, and biotin-11-uridine-5’-triphosphate. The process is optimized to achieve high incorporation efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Biotin-11-uridine-5’-triphosphate primarily undergoes enzymatic incorporation into RNA. It can also participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of an alkyne group .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biotin-11-uridine-5’-triphosphate has numerous applications in scientific research:

Mechanism of Action

Biotin-11-uridine-5’-triphosphate exerts its effects by being enzymatically incorporated into RNA during transcription. The biotin moiety allows for the subsequent detection of the biotinylated RNA using streptavidin-based methods. The molecular targets include RNA polymerases and RNA molecules, while the pathways involved are those related to RNA synthesis and detection .

Comparison with Similar Compounds

Uniqueness: Biotin-11-uridine-5’-triphosphate is unique due to its specific linker length, which provides optimal balance between reaction efficiency and labeling efficiency. This makes it particularly suitable for RNA labeling applications .

Properties

Molecular Formula

C29H42Li3N6O17P3S

Molecular Weight

892.6 g/mol

IUPAC Name

trilithium;[[[(1R,2R,3S,4R)-4-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2,3-dihydroxycyclopentyl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C29H45N6O17P3S.3Li/c36-22(9-2-1-5-11-30-23(37)10-4-3-8-21-24-19(16-56-21)32-28(41)33-24)31-12-6-7-17-14-35(29(42)34-27(17)40)20-13-18(25(38)26(20)39)15-50-54(46,47)52-55(48,49)51-53(43,44)45;;;/h14,18-21,24-26,38-39H,1-5,8-13,15-16H2,(H,30,37)(H,31,36)(H,46,47)(H,48,49)(H2,32,33,41)(H,34,40,42)(H2,43,44,45);;;/q;3*+1/p-3/t18-,19+,20-,21+,24+,25-,26+;;;/m1.../s1

InChI Key

ZBJFRSKZQRNXSZ-MPAUVNFJSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-]

Canonical SMILES

[Li+].[Li+].[Li+].C1C(C(C(C1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-]

Origin of Product

United States

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